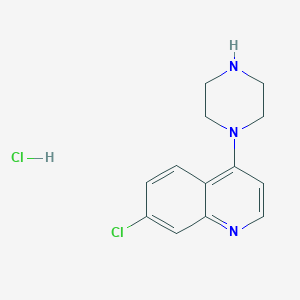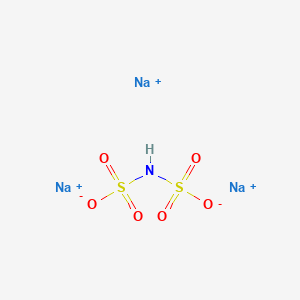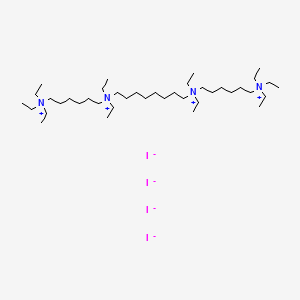
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ethyl groups and ammonium ions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide typically involves the reaction of triethylamine with ethyl iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide exerts its effects involves interactions with specific molecular targets. The compound is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to various physiological effects, including vasodilation and inhibition of certain cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar structural features.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with different functional groups.
Uniqueness
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is unique due to its specific arrangement of ethyl groups and ammonium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
77967-20-5 |
|---|---|
Molecular Formula |
C40H90I4N4 |
Molecular Weight |
1134.8 g/mol |
IUPAC Name |
8-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]octyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;tetraiodide |
InChI |
InChI=1S/C40H90N4.4HI/c1-11-41(12-2,13-3)35-29-25-27-33-39-43(17-7,18-8)37-31-23-21-22-24-32-38-44(19-9,20-10)40-34-28-26-30-36-42(14-4,15-5)16-6;;;;/h11-40H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI Key |
FYBZXRCZUOMVNQ-UHFFFAOYSA-J |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



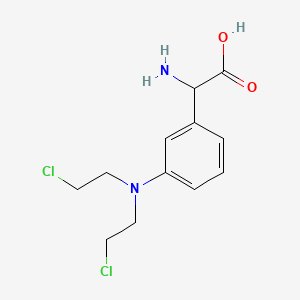
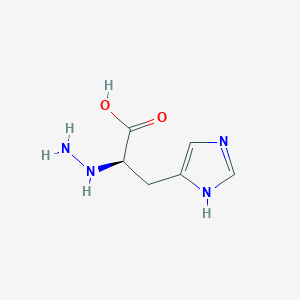




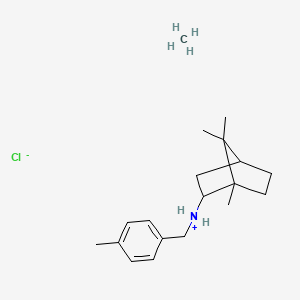
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
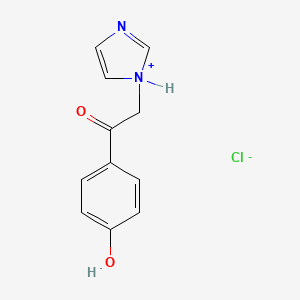
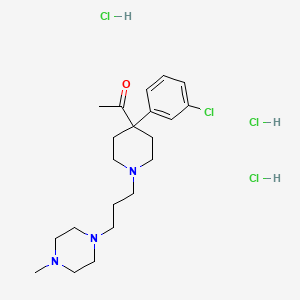
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
